molecular formula C7H5ClN2OS B186574 2-chloro-N-(3-cyanothiophen-2-yl)acetamide CAS No. 55654-19-8

2-chloro-N-(3-cyanothiophen-2-yl)acetamide

Cat. No.: B186574
CAS No.: 55654-19-8
M. Wt: 200.65 g/mol
InChI Key: ZONGUZTWVAWQDI-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyanothiophen-2-yl)acetamide (CAS 55654-19-8) is a high-purity chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. This compound features a reactive chloroacetamide group attached to a 3-cyanothiophene scaffold, making it a versatile building block for constructing novel heterocyclic systems . Its primary research value lies in its application in N-acylation reactions, particularly for the synthesis of complex amide derivatives that are core structures in many pharmacologically active molecules . Researchers utilize this compound to develop novel thiophene-2-carboxamide derivatives, a class of compounds known to exhibit significant antioxidant and antibacterial activities against a panel of pathogens, including Gram-positive and Gram-negative bacterial strains . The molecular framework serves as a precursor for further cyclization and functionalization, enabling the exploration of structure-activity relationships in drug discovery . As a solid that should be stored sealed in dry conditions at 2-8°C, it is stabilized for research applications . This product is intended for laboratory research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-cyanothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2OS/c8-3-6(11)10-7-5(4-9)1-2-12-7/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONGUZTWVAWQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356007
Record name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide
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Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55654-19-8
Record name 2-Chloro-N-(3-cyano-2-thienyl)acetamide
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Record name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide
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Record name 2-chloro-N-(3-cyanothiophen-2-yl)acetamide
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Synthetic Methodologies and Chemical Transformations of 2 Chloro N 3 Cyanothiophen 2 Yl Acetamide

Established Synthetic Pathways for 2-chloro-N-(3-cyanothiophen-2-yl)acetamide

The most direct and widely utilized method for the synthesis of this compound involves the acylation of 2-aminothiophene-3-carbonitrile (B183302) with chloroacetyl chloride. This reaction is a specific example of the Schotten-Baumann reaction conditions, where an amine is acylated by an acyl chloride. fishersci.it

The general procedure involves dissolving the starting amine, 2-aminothiophene-3-carbonitrile, in a suitable aprotic solvent. ijpsr.infoneliti.com Chloroacetyl chloride is then added, often dropwise and at a controlled temperature (e.g., 0-5°C or room temperature), to manage the exothermic nature of the reaction. neliti.comresearchgate.net A base, such as a tertiary amine (like N-methyl morpholine) or pyridine, is typically included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product. fishersci.itiajpr.com The reaction is stirred for a period ranging from a few hours to overnight to ensure complete conversion. ijpsr.inforesearchgate.net Following the reaction, a workup procedure, which may include filtration to remove hydrochloride salts and washing with water, is performed to isolate the crude product. nih.govacs.org Further purification can be achieved through recrystallization from an appropriate solvent.

N-Acylation Reactions for the Synthesis of Related N-(3-cyanothiophen-2-yl)acetamide Analogues

The synthesis of analogues of the title compound, where the chloroacetyl group is replaced by other acyl groups, follows a similar N-acylation strategy. This process is generally a two-step sequence: activation of a carboxylic acid precursor followed by amide bond formation with 2-aminothiophene-3-carbonitrile. nih.govacs.org

Directly reacting a carboxylic acid with an amine is often inefficient due to an acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. fishersci.itorgoreview.com To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, effectively "activating" it for nucleophilic attack by the amine. orgoreview.com

Several strategies exist for this activation:

Conversion to Acyl Chlorides: A traditional and effective method involves reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.itiajpr.com This converts the acid into a highly reactive acyl chloride, which readily reacts with amines. fishersci.it However, these reagents can be corrosive and may not be suitable for sensitive substrates. iajpr.com

Use of Coupling Reagents: A milder approach employs coupling agents that generate a highly reactive intermediate in situ. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common. fishersci.itorgoreview.com DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide, producing a urea (B33335) byproduct. fishersci.itorgoreview.com To improve efficiency and reduce side reactions like racemization in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. fishersci.it

Other Activating Agents: Phosphonitrilic chloride trimer (PNT) has been identified as an efficient alternative for activating carboxylic acids under mild conditions, reacting with the acid in the presence of N-methyl morpholine (B109124) to facilitate amidation. iajpr.com Boron-based catalysts, such as various boronic acids, have also emerged as effective catalysts for direct amidation reactions under mild conditions. encyclopedia.pub

Table 1: Common Activating Agents for Carboxylic Acids in Amide Synthesis
Activating AgentByproductTypical ConditionsReference
Thionyl Chloride (SOCl₂)SO₂, HClAprotic solvent, often reflux fishersci.itiajpr.com
Oxalyl Chloride ((COCl)₂)CO, CO₂, HClAprotic solvent (DCM, THF) fishersci.it
Dicyclohexylcarbodiimide (DCC)Dicyclohexylurea (DCU)Aprotic solvent (DCM), often with additives like HOBt fishersci.itorgoreview.com
Phosphonitrilic Chloride (PNT)Phosphate saltsDichloromethane (B109758), N-methyl morpholine, 0-5°C to RT iajpr.com
Boronic Acid CatalystsWaterVaries, often mild temperatures with water removal encyclopedia.pub

Once the carboxylic acid is activated, it is reacted with 2-aminothiophene-3-carbonitrile to form the desired N-acylated product. nih.govacs.org This key starting material is a heterocyclic amine containing a thiophene (B33073) ring substituted with both an amino group and a cyano group. sigmaaldrich.comnih.gov

A representative synthesis is that of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.govacs.org In this process, 2-(thiophen-2-yl)acetic acid is first converted to its acyl chloride. nih.gov This activated intermediate, dissolved in a solvent like tetrahydrofuran (B95107) (THF), is then added slowly to a solution containing 2-aminothiophene-3-carbonitrile. nih.govacs.org The nucleophilic amino group of the thiophene attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of HCl. orgoreview.com

The success of the synthesis often depends on the careful optimization of reaction conditions to maximize yield and purity. Key parameters include the choice of solvent, reaction temperature, and reaction time.

For the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the reaction was carried out in THF and stirred for 15 hours at room temperature, resulting in a 58% yield after purification. nih.gov The choice of base is also critical; in related syntheses of thieno[2,3-d]pyrimidines, various bases were tested, with KOH proving to be most effective for the cyclization step. acs.org Generally, for acylations with acyl chlorides, aprotic solvents like THF, dichloromethane (DCM), or acetonitrile (B52724) are preferred, and the reaction temperature is often kept low initially to control the reaction rate before allowing it to proceed at room temperature. fishersci.itresearchgate.net

Synthesis of Diverse Chloroacetamide Derivatives and Analogous Thiophene Structures

The chloroacetylation reaction is a versatile method for producing a wide array of chloroacetamide derivatives from various amine precursors, including those with thiophene and other heterocyclic structures. organic-chemistry.orgresearchgate.net

The chloroacetylation of amino thiophene derivatives follows the general principle of reacting an amino thiophene with chloroacetyl chloride. ijpsr.infoneliti.com This reaction is not limited to simple aminothiophenes but is broadly applicable to a range of amino-heterocycles. researchgate.netresearchgate.net For instance, 2-aminobenzothiazole (B30445) derivatives have been successfully acylated using chloroacetyl chloride to create new bioactive compounds. researchgate.net Similarly, aminopyrimidine derivatives react with chloroacetyl chloride in acetonitrile at 0°C to yield the corresponding acetamide (B32628) products. researchgate.net These examples demonstrate the robustness of the chloroacetylation reaction for creating N-substituted chloroacetamides from various heterocyclic amines, suggesting a straightforward application for diverse amino thiophene substrates.

Reaction Mechanisms Involving Chloroacetyl Chloride and Amines

The synthesis of this compound is typically achieved through the N-acylation of 2-amino-3-cyanothiophene with chloroacetyl chloride. researchgate.neterciyes.edu.tr This reaction follows a well-established nucleophilic acyl substitution mechanism. The process is generally initiated by the nucleophilic attack of the primary amino group of the thiophene derivative on the highly electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.netnih.gov

This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an effective leaving group, leading to the formation of a protonated amide. A base, such as triethylamine (B128534) or an excess of the starting amine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct and deprotonate the nitrogen atom, yielding the final N-acylated product. researchgate.neterciyes.edu.tr The use of chloroacetyl chloride is advantageous as it is a highly reactive acylating agent, often enabling the reaction to proceed efficiently under mild conditions.

Strategies for Structural Diversification and Heterocyclic Ring Formation

The chemical structure of this compound features two key reactive sites that allow for extensive structural diversification: the electrophilic chloromethyl group and the cyano group on the thiophene ring. These functionalities make the compound a valuable building block for the synthesis of more complex heterocyclic systems. researchgate.net

The primary strategy for diversification involves the nucleophilic substitution of the chlorine atom. researchgate.net The methylene (B1212753) carbon adjacent to the chlorine is activated by the electron-withdrawing amide group, making the chlorine atom susceptible to displacement by a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net This reactivity allows for the introduction of various functional groups and the formation of new rings through intramolecular or intermolecular cyclization reactions. For instance, reaction with a binucleophile can lead to the formation of new heterocyclic rings fused to or substituted on the parent molecule. sapub.org

Furthermore, the cyano group on the thiophene ring can participate in cyclization reactions. It can be hydrolyzed, reduced, or attacked by nucleophiles to construct new ring systems. For example, reacting the cyano group with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, while its reaction with other reagents can yield thiophene, pyridazine, or oxazine (B8389632) systems. sapub.org The combination of the reactive chloroacetamide side chain and the versatile cyanothiophene core provides a powerful platform for generating a library of structurally diverse heterocyclic compounds. researchgate.netekb.eg

Advanced Analytical Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a suite of advanced analytical techniques. Each method provides specific and complementary information about the molecule's functional groups, atomic connectivity, and three-dimensional arrangement.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The FT-IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching of the amide group (Amide I band) is one of the most intense absorptions, generally observed between 1650 and 1700 cm⁻¹. erciyes.edu.trresearchgate.net Another key feature is the stretching vibration of the cyano (C≡N) group, which gives rise to a sharp, medium-intensity band around 2200-2240 cm⁻¹. researchgate.net The C-Cl stretching vibration is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C≡N Stretch 2200 - 2240
C=O (Amide I) Stretch 1650 - 1700
C-Cl Stretch 600 - 800

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of this compound, a characteristic singlet for the methylene protons (CH₂) of the chloroacetyl group is expected to appear in the downfield region, typically around 4.0-5.0 ppm, due to the deshielding effects of the adjacent chlorine atom and amide group. researchgate.net The amide proton (NH) usually gives rise to a broad singlet further downfield, often above 8.0 ppm. The two protons on the thiophene ring will appear as distinct signals in the aromatic region (7.0-8.0 ppm). nih.govacs.org

The ¹³C NMR spectrum provides complementary data. The carbonyl carbon (C=O) of the amide is typically observed in the range of 160-170 ppm. researchgate.net The carbon of the cyano group (C≡N) appears around 115 ppm. researchgate.net The carbon of the chloromethyl group (CH₂Cl) resonates at approximately 40-50 ppm. pdx.edusigmaaldrich.com The carbons of the thiophene ring will show signals in the aromatic region, typically between 110 and 150 ppm. nih.govacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm)
¹H NH (amide) > 8.0
¹H Thiophene-H 7.0 - 8.0
¹H CH₂Cl 4.0 - 5.0
¹³C C=O (amide) 160 - 170
¹³C Thiophene-C 110 - 150
¹³C C≡N ~ 115
¹³C CH₂Cl 40 - 50

Mass Spectrometry (GC-MS, EI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. For this compound (C₇H₅ClN₂OS), the molecular weight is approximately 200.65 g/mol . cymitquimica.com The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to this mass. A key diagnostic feature is the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

Common fragmentation pathways observed in electron ionization mass spectrometry (EI-MS) include alpha-cleavage, where the bond between the carbonyl carbon and the chloromethyl carbon breaks. This can lead to the loss of a ·CH₂Cl radical or the formation of an acylium ion. Another significant fragmentation pathway is the loss of a chlorine radical (·Cl) or a molecule of HCl from the parent ion. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound

Fragment Description Expected m/z
[C₇H₅ClN₂OS]⁺ Molecular Ion (M⁺) ~ 200/202
[C₆H₄N₂S]⁺ Loss of ·COCH₂Cl ~ 124
[C₇H₅N₂OS]⁺ Loss of ·Cl ~ 165
[CH₂ClCO]⁺ Acylium Ion ~ 77/79

Single Crystal X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

Single crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. While the specific crystal structure for the title compound is not widely published, analysis of closely related thiophene derivatives provides significant insight. nih.govacs.orgnih.gov For instance, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide shows that the molecule is not planar, with a significant dihedral angle between the two ring systems. nih.govacs.org

Table 4: Representative Crystallographic Data for a Related Thiophene Amide Derivative

Parameter Description Typical Value
Crystal System The geometric shape of the unit cell Monoclinic
Space Group The symmetry elements of the unit cell P2₁/c
Dihedral Angle Angle between the thiophene ring and the amide plane Varies, often non-planar
Hydrogen Bonding Key intermolecular interactions N-H···O, N-H···N

(Data based on analogous structures like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) nih.govacs.org

No Specific Research Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific computational chemistry or molecular modeling studies were found for the chemical compound This compound . Consequently, the detailed analysis requested in the outline, including quantum chemical calculations, frontier molecular orbital analysis, Fukui function studies, and intermolecular interaction analysis, cannot be provided for this specific molecule.

While research exists for structurally similar compounds, such as analogues where the chloro-group is replaced by another substituent, the strict requirement to focus solely on This compound prevents the inclusion of data from these related molecules. The specific electronic and steric effects of the chlorine atom would significantly alter the computational results, making a direct comparison or substitution of data scientifically inaccurate.

Therefore, the generation of an article with the specified detailed sections on Density Functional Theory (DFT) applications, Frontier Molecular Orbitals (FMOs), Fukui Function (FF) analysis, and Hirshfeld surface analysis for the title compound is not possible at this time due to the absence of published research.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N 3 Cyanothiophen 2 Yl Acetamide and Analogues

Molecular Docking Investigations for Ligand-Target Recognition and Binding Affinity

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.

Molecular docking studies have been instrumental in identifying potential biological targets for 2-chloro-N-(3-cyanothiophen-2-yl)acetamide and its analogues. These computational analyses have suggested that this class of compounds may interact with a variety of enzymes and protein kinases that are implicated in numerous diseases. The ability to predict these targets is a critical first step in understanding the pharmacological profile of these molecules. For instance, analogues of this compound have been docked against targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation. orientjchem.orgresearchgate.net

Once a potential target is identified, molecular docking can predict the specific binding mode and the key interactions between the ligand and the receptor's active site. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

EGFR/HER2: While specific docking studies for this compound against EGFR/HER2 are not extensively reported, related thiophene-containing compounds have been investigated as potential inhibitors of these receptor tyrosine kinases, which are key targets in cancer therapy.

COX Enzymes: Derivatives of 2-chloro-N,N-diphenylacetamide have been the subject of molecular docking studies with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. orientjchem.orgresearchgate.net These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The studies aimed to understand the binding interactions that could lead to the development of new analgesic and anti-inflammatory agents. orientjchem.orgresearchgate.net The docking simulations help to elucidate how these acetamide (B32628) derivatives fit into the active sites of COX enzymes, which are responsible for prostaglandin (B15479496) synthesis and are involved in pain and inflammation. orientjchem.org

Carbonic Anhydrase: Coumarin-1,2,3-triazole-acetamide hybrids have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov Similarly, other non-sulfonamide scaffolds have been investigated for their inhibitory potential against carbonic anhydrase II. nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govnih.gov

HCV NS5B Polymerase: The hepatitis C virus (HCV) NS5B polymerase is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov S-trityl-L-cysteine (STLC) derivatives have been identified as inhibitors of HCV NS5B polymerase through structure-based design and molecular modeling. nih.govelsevierpure.com These studies provide a framework for developing novel anti-HCV agents. nih.gov

A critical aspect of molecular docking is the calculation of binding energies, which provides a quantitative measure of the affinity between a ligand and its target. Lower binding energies typically indicate a more stable and favorable interaction. For instance, in the study of indolizine (B1195054) derivatives as COX-2 inhibitors, molecular modeling indicated that hydrophobic interactions were the primary contributors to their inhibitory activity. nih.gov The conformation of the N-H bond in 2-chloro-N-(3-methyl-phenyl)acetamide has been observed to be syn to the meta-methyl group, a detail that can influence its binding within a receptor's active site. nih.gov

Computational methods are also employed to study the interactions between small molecules and biological macromolecules like DNA. For an analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, geometry optimizations were performed to analyze its interactions with DNA bases (guanine, thymine, adenine, and cytosine). acs.org This type of analysis is crucial for understanding the potential genotoxic or chemotherapeutic effects of a compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D and 3D-QSAR models have been developed to predict the biological activities of various classes of compounds, including those structurally related to this compound. nih.govresearchgate.netnih.govmdpi.com These models use molecular descriptors to quantify the physicochemical properties of molecules and correlate them with their activities.

2D-QSAR: These models use descriptors derived from the 2D representation of molecules. They are computationally less intensive and can provide valuable insights into the structural features that influence activity.

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules and their alignment. They can provide a more detailed understanding of the steric and electrostatic requirements for optimal biological activity.

For example, 2D and 3D-QSAR studies on acetylcholinesterase inhibitors and nitrogen-mustard compounds have been conducted to predict their activities and guide the design of new, more potent analogues. researchgate.netnih.gov These models are validated internally and externally to ensure their predictive power. mdpi.com

Identification of Key Molecular Descriptors Correlating with Observed Biological Activity

In the realm of computational drug design, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the key molecular features that govern the biological activity of a compound series. For derivatives of this compound and related thiophene-containing molecules, various molecular descriptors have been shown to correlate with their biological effects, ranging from antimicrobial to anticancer and anti-inflammatory activities.

QSAR models have successfully predicted the antitumor activity of heterocyclic amides, including those with thiophene (B33073) scaffolds. nih.gov Studies on thiophene analogues have revealed the significant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their anti-inflammatory activity. nih.gov These descriptors provide insight into the molecule's ability to participate in electron-transfer processes and form polar interactions with biological targets.

For N-(substituted phenyl)-2-chloroacetamides, a class of compounds structurally related to the subject molecule, high lipophilicity was correlated with increased antimicrobial activity. This property is thought to facilitate the passage of these molecules through the phospholipid bilayer of cell membranes. researchgate.net

A comprehensive QSAR analysis typically involves the calculation of a wide array of molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters like ELUMO, energy of the highest occupied molecular orbital (EHOMO), dipole moment, and electrophilicity index. nih.govdergipark.org.tr

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various topological indices. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example. researchgate.net

The development of robust QSAR models relies on the careful selection of these descriptors and their correlation with the biological activity of a series of compounds. nih.gov The insights gained from such studies are instrumental in guiding the design of new analogues with potentially enhanced potency.

Table 1: Key Molecular Descriptors and Their Significance in Thiophene-Based Compounds

Descriptor CategoryExample DescriptorsSignificance in Biological Activity
Electronic ELUMO, Dipole MomentModulates electron-transfer capabilities and polar interactions with biological targets. nih.gov
Hydrophobic LogP, Hydrophobic Surface AreaInfluences membrane permeability and hydrophobic interactions within binding sites. nih.govresearchgate.net
Steric/Topological Molecular Volume, Molar RefractivityDetermines the fit of the molecule within the receptor's binding pocket. nih.govdergipark.org.tr

Validation of Predictive Capabilities for Novel Analogues

A critical step in the development of a QSAR model is the rigorous validation of its predictive power. This ensures that the model can reliably forecast the biological activity of novel compounds that have not yet been synthesized or tested. d-nb.infomdpi.com The validation process typically involves both internal and external validation techniques.

Internal validation assesses the robustness and stability of the QSAR model. A common method is the leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted. The cross-validated correlation coefficient (Q²) is a key metric derived from this process, with a value greater than 0.5 generally considered indicative of a good model. mdpi.com

External validation , on the other hand, evaluates the model's ability to predict the activity of an external set of compounds (the test set) that were not used in the model's development. mdpi.com The predictive ability is often quantified by the predictive R² (R²pred). A high R²pred value for the test set demonstrates the model's generalizability to new chemical entities. nih.gov

For a QSAR model to be considered predictive and acceptable, several statistical criteria should be met. These often include:

A high squared correlation coefficient (R²) for the training set.

A high cross-validated squared correlation coefficient (Q²).

A high squared correlation coefficient for the external test set (R²pred). mdpi.com

The process of developing and validating a predictive QSAR model for novel analogues of this compound would involve splitting a dataset of known active compounds into a training set and a test set. nih.gov The model would be built using the training set and then challenged to predict the activities of the compounds in the test set. The statistical significance of the model would be confirmed by achieving high values for internal and external validation metrics. nih.gov Such a validated model can then be confidently used to predict the biological activity of newly designed analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 2: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionGenerally Accepted Value
Squared correlation coefficient (goodness of fit for the training set)> 0.6
Cross-validated correlation coefficient (internal predictive ability)> 0.5
R²pred Predictive R² for the external test set (external predictive ability)> 0.5

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the conformational flexibility of molecules like this compound and their dynamic interactions with biological targets over time. These simulations can reveal crucial information about the stability of different conformations and the nature of binding to a receptor.

When a ligand like this compound binds to a biological target, such as an enzyme or receptor, both the ligand and the protein can undergo conformational changes. mdpi.com MD simulations can capture these dynamic adjustments and provide insights into the stability of the resulting complex. A key parameter analyzed in MD simulations is the root mean square deviation (RMSD) of the atomic positions over time. A stable RMSD profile for the ligand-protein complex suggests that the ligand is well-accommodated within the binding site and that the complex is stable. mdpi.com

For thiophene carboxamide derivatives acting as tubulin inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complexes. mdpi.com These simulations showed that the compounds remained optimally docked within the binding pocket, forming stable hydrogen bonds and hydrophobic interactions. The thiophene ring itself can play a critical role in these interactions, for example, through π-cationic interactions with charged residues in the binding site. mdpi.com

The insights from MD simulations are invaluable for understanding the molecular basis of a compound's biological activity and can guide the design of new analogues with improved binding affinity and conformational stability.

In Silico Pharmacokinetic Predictions and Assessment of Drug-Likeness

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a crucial role in the early assessment of these properties, allowing for the filtering of compounds with undesirable characteristics long before they reach more expensive experimental testing phases. nih.gov

For this compound and its analogues, various computational models can predict key ADME parameters. Web-based tools like SwissADME provide free and rapid access to a suite of predictive models. nih.gov These tools can calculate a range of physicochemical properties and pharmacokinetic parameters, including:

Lipophilicity (e.g., iLOGP): This affects absorption and distribution.

Water Solubility: Important for formulation and absorption.

Gastrointestinal (GI) Absorption: Predicts the extent of absorption after oral administration.

Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

P-glycoprotein (P-gp) Substrate: Identifies compounds that may be subject to active efflux from cells. phytojournal.com

In addition to ADME properties, the "drug-likeness" of a compound is also assessed. This concept is often evaluated using rules of thumb, such as Lipinski's Rule of Five. researchgate.net This rule states that orally active drugs generally have:

A molecular weight of 500 g/mol or less.

A LogP value of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Studies on various heterocyclic compounds, including those with acetamide and thiophene moieties, have utilized these in silico tools to predict their pharmacokinetic profiles and drug-likeness. researchgate.netnih.gov The results of these predictions help to prioritize compounds that are more likely to have favorable ADME properties and, therefore, a higher chance of success in later stages of drug development.

Table 3: Predicted In Silico Properties for a Representative Thiophene Acetamide Analogue

PropertyPredicted Value/ClassificationImplication for Drug Development
Molecular Weight < 500 g/mol Favorable for oral bioavailability
LogP < 5Optimal lipophilicity for absorption and distribution
Hydrogen Bond Donors < 5Good membrane permeability
Hydrogen Bond Acceptors < 10Good membrane permeability
GI Absorption HighLikely to be well-absorbed from the gut
BBB Permeant NoUnlikely to cause CNS side effects
CYP Inhibitor NoLow potential for drug-drug interactions
P-gp Substrate NoNot susceptible to efflux by P-glycoprotein
Drug-Likeness Yes (Passes Lipinski's Rule)Considered to have properties consistent with known drugs

Note: The values in this table are illustrative and based on general findings for similar compounds. Specific predictions for this compound would require a dedicated in silico analysis.

Structure Activity Relationship Sar and Lead Optimization Strategies for 2 Chloro N 3 Cyanothiophen 2 Yl Acetamide Derivatives

Identification of Key Pharmacophoric Features Essential for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For kinase inhibitors, these models often include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that interact with specific amino acid residues in the kinase's ATP-binding pocket. jbino.comnih.govuclan.ac.uk

For the N-(3-cyanothiophen-2-yl)acetamide scaffold, several key features are considered crucial for its potential as a kinase inhibitor:

Cyano Group : The cyano (-C≡N) group on the thiophene (B33073) ring is a strong electron-withdrawing group and can participate in hydrogen bonding as an acceptor. In a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the nitrile carbon was identified by 13C NMR at 114.45 ppm. nih.gov

Acetamide (B32628) Linker : The acetamide moiety (-NH-C=O-) is a critical linker and a key site for hydrogen bond interactions. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are fundamental for anchoring the inhibitor to the hinge region of the kinase domain. nih.gov

Chloroacetyl Group : The 2-chloroacetyl group (-C(=O)CH2Cl) is a reactive electrophilic moiety. This "warhead" is designed to form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, in the active site of the target kinase. mdpi.com This covalent interaction can lead to irreversible inhibition, which can enhance the potency and duration of the drug's effect. The reactivity of this group is a key consideration in its design to ensure target specificity and minimize off-target reactions. nih.gov

In a study of dual EGFR/HER2 inhibitors based on a related tetrahydrobenzothiophene scaffold, molecular modeling revealed that the acetamide linker and the cyano-thiophene core were essential for binding to the hinge region of the kinase domain through hydrogen bonds and hydrophobic interactions. mdpi.com

Elucidation of the Impact of Substituent Variations on Potency and Selectivity

Systematic modifications of a lead compound and the evaluation of their effects on biological activity are at the heart of structure-activity relationship (SAR) studies. For derivatives of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, variations in different parts of the molecule can have a significant impact on their potency and selectivity as kinase inhibitors.

A study on a series of 2-(heteroarylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide derivatives provided valuable insights into the SAR of this scaffold as dual EGFR/HER2 inhibitors. mdpi.com The parent compound in this study was 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, which was then modified by replacing the chlorine with various heteroaryl amines.

The results demonstrated that the nature of the substituent at the 2-position of the acetamide group dramatically influenced the inhibitory activity. For instance, replacing the chloro group with a 1H-pyrazolo[3,4-b]pyridin-3-ylamino moiety resulted in a compound with an IC50 value of 12.5 nM against the H1299 lung cancer cell line, and 0.47 nM and 0.14 nM against EGFR and HER2 kinases, respectively. mdpi.com

The SAR can be summarized as follows:

The N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) moiety was identified as a crucial component for activity.

The acetamide linker was essential for interacting with the hinge region of the kinase.

The substituent at the 2-position of the acetamide was a key determinant of potency and selectivity. Larger, aromatic, and heteroaromatic groups at this position generally led to higher activity.

The following interactive table presents the in vitro cytotoxic activity of selected N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide derivatives against the H1299 lung cancer cell line and their inhibitory activity against EGFR and HER2 kinases.

CompoundR Group (at 2-position of acetamide)Cytotoxicity IC50 (nM) vs H1299EGFR IC50 (nM)HER2 IC50 (nM)
19-Cl---
21a1H-pyrazolo[3,4-b]pyridin-3-ylamino12.50.470.14
21b1H-indazol-3-ylamino25.10.980.26

Data sourced from a study on dual EGFR/HER2 inhibitors. mdpi.com Compound 19 is the parent chloroacetamide.

These findings highlight that modifications to the group attached to the acetamide linker are a critical area for optimization to enhance potency and selectivity.

Rational Design Principles for Enhancing Efficacy and Target Specificity

Rational drug design utilizes the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and selectivity. For kinase inhibitors like the derivatives of this compound, the goal is to maximize interactions with the target kinase while minimizing interactions with other kinases and cellular proteins.

Key principles for enhancing the efficacy and specificity of these compounds include:

Exploiting Interactions with the Hinge Region : The acetamide linker is designed to form hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors. nih.gov Optimizing the geometry and electronic properties of this linker can enhance binding affinity.

Targeting the Covalent Binding Site : The chloroacetyl group is a reactive fragment intended to form a covalent bond with a cysteine residue near the ATP-binding site, such as Cys797 in EGFR. mdpi.comgoogle.com The reactivity of this "warhead" must be carefully tuned. A highly reactive group might react indiscriminately with other proteins, leading to toxicity, while a group with too little reactivity may not efficiently form the desired covalent bond. The use of α-chlorofluoroacetamide (CFA) is one such strategy to fine-tune this reactivity for improved selectivity. nih.gov

Maximizing Hydrophobic and van der Waals Interactions : The thiophene ring and substituents on other parts of the molecule can be designed to fit into hydrophobic pockets within the kinase active site, thereby increasing binding affinity and selectivity. Molecular docking studies on related compounds have shown the importance of these interactions. mdpi.com

Improving Physicochemical Properties : Beyond target binding, rational design also involves optimizing the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. This includes adjusting lipophilicity and polar surface area to ensure good cell permeability and metabolic stability. In silico ADME studies are often employed to predict these properties. mdpi.com

By applying these principles, medicinal chemists can iteratively modify the this compound scaffold to develop more potent, selective, and drug-like inhibitors.

Application of Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key binding interactions of a known active compound. researchgate.net

Scaffold Hopping : This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the original orientation of the key functional groups. For N-(3-cyanothiophen-2-yl)acetamide derivatives, one could envision replacing the thiophene ring with other five- or six-membered heterocyclic systems, such as furan, pyrrole, or pyridine. The goal would be to identify new scaffolds that offer improved synthetic accessibility, better physicochemical properties, or novel intellectual property. Deep learning models are increasingly being used to facilitate scaffold hopping for kinase inhibitors. nih.gov

Bioisosteric Replacement : This involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. This can be used to fine-tune potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements could be considered:

Cyano Group : The cyano group could be replaced with other small, electron-withdrawing groups such as a nitro group or a trifluoromethyl group to modulate the electronic properties of the thiophene ring.

Thiophene Sulfur : The sulfur atom in the thiophene ring could be replaced with an oxygen (furan) or a nitrogen (pyrrole), which would alter the ring's electronics and potential for hydrogen bonding.

Chloroacetyl Group : The chloroacetyl "warhead" can be replaced with other electrophilic groups to modulate reactivity and selectivity. For example, acrylamide (B121943) moieties are common in irreversible kinase inhibitors. researchgate.net The 2-cyanoacrylamide group has been explored as a reversible covalent warhead. nih.gov

A study on related thieno[2,3-d]pyrimidine-based inhibitors demonstrated that bioisosteric replacement of a methoxy (B1213986) group with a fluorine atom led to a significant increase in inhibitory activity, showcasing the potential of this strategy.

Strategies for Addressing and Overcoming Mechanisms of Drug Resistance (e.g., EGFR T790M Mutation)

A major challenge in cancer therapy is the development of drug resistance. In the context of non-small cell lung cancer (NSCLC), a common resistance mechanism to first-generation EGFR inhibitors is the T790M mutation, where a threonine residue at position 790 in the EGFR kinase domain is replaced by a methionine. This mutation increases the affinity of the kinase for ATP and sterically hinders the binding of first-generation inhibitors. nih.gov

The this compound scaffold is well-suited to be developed into a third-generation EGFR inhibitor designed to overcome this resistance mechanism. The key strategy revolves around covalent inhibition:

Targeting Cysteine 797 : Third-generation EGFR inhibitors are designed to form a covalent bond with Cys797, a cysteine residue located in the ATP-binding pocket of EGFR. This covalent bond allows the inhibitor to overcome the increased ATP affinity caused by the T790M mutation and achieve potent inhibition. google.com The chloroacetyl group in this compound is an electrophilic moiety capable of reacting with the nucleophilic thiol group of cysteine, making it a suitable "warhead" for this purpose.

Allosteric Inhibition : An alternative strategy to overcome resistance mutations in the ATP-binding site is to target allosteric sites on the kinase. Allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inactivates the kinase. This approach can be effective against mutations like T790M and even subsequent resistance mutations like C797S, which can render covalent inhibitors ineffective. nih.gov

Molecular modeling studies of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide derivatives have shown that these compounds have a good affinity for the T790M mutant of EGFR, suggesting that this scaffold is a promising starting point for the development of next-generation inhibitors to combat drug resistance. mdpi.com

Future Research Directions and Translational Implications

Exploration of Novel and Greener Synthetic Pathways for Amide Bond Formation

The synthesis of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide traditionally involves the reaction of an amine with an acyl chloride. nih.gov While effective, this method can generate byproducts and may not align with the principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes.

Alternative methods for amide bond formation that are being explored for similar compounds include:

Catalytic Amidation: Utilizing transition metal or enzyme catalysts to directly couple carboxylic acids and amines, reducing the need for activating agents like thionyl chloride.

Flow Chemistry: Employing continuous flow reactors can offer better control over reaction parameters, improve safety, and increase yield and purity.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials combine to form the desired amide, minimizing waste and purification steps. nih.gov

These novel approaches aim to create a more environmentally friendly and cost-effective manufacturing process for this compound and its derivatives, a crucial step for its potential translation into a commercially viable therapeutic.

Advanced Computational Approaches in Rational Drug Design and Discovery

Computational tools are becoming indispensable in modern drug discovery. For this compound, these methods can accelerate the identification of more potent and selective analogs.

Future computational studies will likely involve:

Pharmacophore Modeling and Virtual Screening: Based on the known biological activities of thiophene-containing compounds, pharmacophore models can be generated. These models define the essential three-dimensional arrangement of chemical features necessary for biological activity and can be used to screen large virtual libraries of compounds to identify new potential drug candidates. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between this compound derivatives and their biological targets at an atomic level. nih.gov This understanding can guide the design of molecules with improved binding affinity and specificity.

ADME/Tox Prediction: In silico models will be crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new analogs early in the drug discovery process. researchgate.net This helps to prioritize compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.

By integrating these advanced computational techniques, researchers can streamline the drug design process, leading to the development of superior therapeutic agents based on the this compound scaffold.

Development of Targeted Delivery Systems for Enhanced Bioavailability

A significant challenge for many thiophene-based compounds is their poor water solubility, which can limit their bioavailability and therapeutic efficacy. nih.govacs.org Targeted drug delivery systems offer a promising solution to overcome this hurdle.

Future research in this area will focus on:

Nanoparticle Encapsulation: Encapsulating this compound or its active analogs within nanoparticles can improve their solubility and protect them from premature degradation in the body. nih.govnih.gov

Ligand-Targeted Nanocarriers: To enhance specificity and reduce off-target effects, nanoparticles can be decorated with targeting ligands, such as antibodies or small molecules, that recognize and bind to receptors overexpressed on diseased cells. acs.org For instance, folic acid-modified nanoparticles have been successfully used to target cancer cells. nih.govacs.org

Stimuli-Responsive Systems: Developing delivery systems that release the drug in response to specific stimuli present in the disease microenvironment (e.g., pH, enzymes) can further improve targeted delivery and minimize systemic exposure.

These advanced delivery strategies have the potential to significantly enhance the therapeutic index of this compound-based drugs.

Investigation of Polypharmacology and Multi-Targeted Approaches in Disease Treatment

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Thiophene (B33073) derivatives have demonstrated a wide range of biological activities, suggesting their potential as polypharmacological agents. nih.govrsc.org

Future investigations will explore:

Identifying Multiple Targets: High-throughput screening and systems biology approaches can be used to identify multiple cellular targets of this compound and its analogs.

Designing Multi-Targeted Ligands: The chemical structure of this compound can be rationally modified to intentionally interact with multiple desired targets involved in a particular disease. This approach could lead to more effective treatments for complex conditions like cancer or neurodegenerative disorders.

Combination Therapies: Investigating the synergistic effects of this compound derivatives with other existing drugs could reveal novel and more potent therapeutic strategies.

By embracing the concept of polypharmacology, researchers can unlock the full therapeutic potential of the this compound scaffold.

Comprehensive Preclinical Efficacy Studies in Relevant Animal Disease Models (excluding human trials)

Before any new drug candidate can be considered for human trials, its efficacy and safety must be rigorously evaluated in relevant animal models of disease.

For this compound and its derivatives, this will involve:

Selection of Appropriate Animal Models: Choosing animal models that accurately recapitulate the pathophysiology of the human disease being targeted is crucial for obtaining meaningful preclinical data.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies will determine how the drug is absorbed, distributed, metabolized, and eliminated by the body, and how it affects the disease process in the animal model. This information is essential for establishing a potential therapeutic window.

Efficacy and Toxicity Studies: In vivo studies will assess the therapeutic efficacy of the compound in treating the disease in the animal model and identify any potential toxicities. For example, studies in rodent models of cancer would evaluate tumor growth inhibition. nih.gov

The data generated from these comprehensive preclinical studies will be critical for determining whether a this compound-based compound has the potential to become a safe and effective drug for human use.

Q & A

Basic Questions

Q. What is the chemical structure of 2-chloro-N-(3-cyanothiophen-2-yl)acetamide, and what are its key functional groups?

  • Answer : The compound consists of a thiophene ring substituted with a cyano group at position 3 and an acetamide group at position 2, where the acetamide is further substituted with a chlorine atom. Key functional groups include:

  • Thiophene ring : Aromatic heterocycle with sulfur.
  • Cyano group (-CN) : Electron-withdrawing substituent influencing reactivity.
  • Chloroacetamide (-CO-NH-CH₂-Cl) : Reactive site for nucleophilic substitution or cross-coupling reactions.
  • Structural formula : C₈H₅ClN₂OS (molecular weight: 228.66 g/mol) .

Q. What are the standard synthetic routes for preparing this compound?

  • Answer : Synthesis typically involves:

Acylation : Reacting 3-cyanothiophen-2-amine with chloroacetyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen.

Catalysis : Use of triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

  • Critical parameters : Reaction temperature (0–5°C to prevent side reactions) and stoichiometric control of chloroacetyl chloride .

Q. What analytical techniques are used to characterize this compound?

  • Answer : A multi-technique approach ensures structural validation:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and functional groups.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For absolute configuration determination (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Answer : Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful drying to avoid hydrolysis.
  • Catalyst screening : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve acylation efficiency.
  • Temperature control : Graduient cooling (-20°C to room temperature) minimizes thermal degradation.
  • Table 1 : Comparative yields under varying conditions:
SolventCatalystTemp (°C)Yield (%)
DCMNone0–2562
DMFKI-20–2589

Q. How should researchers resolve contradictions in crystallographic data vs. spectroscopic characterization?

  • Answer : Discrepancies (e.g., bond length mismatches in X-ray vs. DFT calculations) require:

Validation tools : SHELXL for refining crystallographic data and Gaussian09 for DFT optimization .

Multi-method cross-checking : Compare IR/Raman spectra with computational vibrational modes.

Error analysis : Assess thermal ellipsoid parameters in crystallography (ORTEP diagrams) for disorder or anisotropy .

Q. What strategies address conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Answer : Conflicting data may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity; MTT for cytotoxicity).
  • Structural analogs : Compare activity of derivatives (Table 2):
Analog SubstituentBioactivity (IC₅₀, μM)Target Pathway
-Cl at acetamide12.3 (Anticancer)Topoisomerase II
-NO₂ at thiophene8.7 (Antimicrobial)Cell wall synthesis
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to validate target binding .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Answer :

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-311++G(d,p)) to identify preferred sites (e.g., chloroacetamide’s α-carbon).
  • HOMO-LUMO analysis : Predict electrophilicity; lower LUMO energy correlates with higher reactivity .
  • Solvent effects : PCM models simulate solvation (e.g., acetone vs. water) to refine activation barriers.

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Answer :

  • Toxicity : Assume hazards similar to aromatic nitro/chloro compounds (e.g., mutagenicity).
  • PPE : Use nitrile gloves, fume hood, and closed systems during synthesis.
  • Waste disposal : Neutralize with alkaline solutions before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.